molecular formula C50H84O23 B12372575 (25R)-Officinalisnin-II

(25R)-Officinalisnin-II

Cat. No.: B12372575
M. Wt: 1053.2 g/mol
InChI Key: TUDCHFPLNJLAIG-KMPGLCLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(25R)-Officinalisnin-II is a naturally occurring compound found in certain medicinal plants. It belongs to the class of steroidal saponins, which are known for their diverse biological activities. This compound has garnered significant interest due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (25R)-Officinalisnin-II typically involves multiple steps, starting from readily available steroidal precursors. The key steps include oxidation, reduction, and glycosylation reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources, followed by purification processes such as chromatography. Advances in biotechnological methods have also enabled the production of this compound through microbial fermentation, which offers a more sustainable and scalable approach.

Chemical Reactions Analysis

Types of Reactions

(25R)-Officinalisnin-II undergoes various chemical reactions, including:

    Oxidation: Converts hydroxyl groups to carbonyl groups.

    Reduction: Reduces carbonyl groups back to hydroxyl groups.

    Substitution: Replaces functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and efficiency.

Major Products

The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological activities and properties.

Scientific Research Applications

(25R)-Officinalisnin-II has a wide range of scientific research applications:

    Chemistry: Used as a precursor for synthesizing other steroidal compounds.

    Biology: Studied for its role in cell signaling and membrane dynamics.

    Medicine: Investigated for its potential anti-inflammatory, anticancer, and antiviral properties.

    Industry: Utilized in the formulation of natural health products and cosmetics.

Mechanism of Action

The mechanism of action of (25R)-Officinalisnin-II involves its interaction with specific molecular targets, such as enzymes and receptors. It modulates various signaling pathways, leading to changes in cellular functions. For instance, it can inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Pennogenin: Another steroidal saponin with similar biological activities.

    Smilagenin: Known for its neuroprotective properties.

    Solasodine: Exhibits anticancer and antiviral activities.

Uniqueness

What sets (25R)-Officinalisnin-II apart from these similar compounds is its unique structural features and specific biological activities. Its ability to selectively modulate certain pathways makes it a promising candidate for therapeutic applications.

Properties

Molecular Formula

C50H84O23

Molecular Weight

1053.2 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18R)-6-hydroxy-16-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C50H84O23/c1-20(18-65-44-39(61)36(58)34(56)29(15-51)68-44)7-12-50(64)21(2)32-28(73-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)67-47-43(72-46-40(62)37(59)35(57)30(16-52)69-46)41(63)42(31(17-53)70-47)71-45-38(60)33(55)27(54)19-66-45/h20-47,51-64H,5-19H2,1-4H3/t20-,21-,22+,23-,24+,25-,26-,27-,28-,29+,30+,31+,32-,33-,34+,35+,36-,37-,38+,39+,40+,41-,42+,43+,44+,45-,46-,47+,48-,49-,50+/m0/s1

InChI Key

TUDCHFPLNJLAIG-KMPGLCLVSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)O[C@@]1(CC[C@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(CO7)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O

Origin of Product

United States

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